N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a dimethylphenyl group, and an imidazole ring, which are connected through a sulfanyl-acetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Phenol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group, an imidazole moiety, and a sulfanyl acetamide. Its molecular formula is C20H23N5O3S . The structural components are believed to contribute significantly to its biological activities.
Anticancer Activity
Recent studies have shown that compounds containing imidazole rings exhibit significant anticancer properties. For instance, research has indicated that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of several imidazole derivatives on human cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 1.61 µg/mL against Jurkat cells, which is comparable to standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
This compound | 1.61 | Jurkat |
Doxorubicin | 1.50 | Jurkat |
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties. A study involving various imidazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Antibacterial Testing
The antibacterial efficacy was assessed using the cylinder well diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound had a notable inhibitory effect.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
The proposed mechanism of action for the anticancer and antimicrobial effects involves the interaction of the compound with specific cellular targets. For instance, it is suggested that the imidazole ring interacts with key proteins involved in cell proliferation and survival pathways . Additionally, the sulfanyl group may play a role in enhancing bioavailability and facilitating cellular uptake.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14-9-15(2)11-16(10-14)24-8-7-22-21(24)28-13-20(25)23-18-6-5-17(26-3)12-19(18)27-4/h5-12H,13H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKCLNKESPMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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